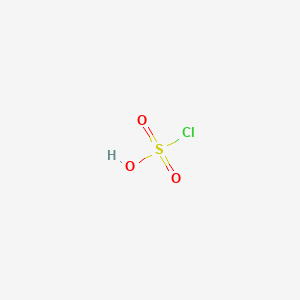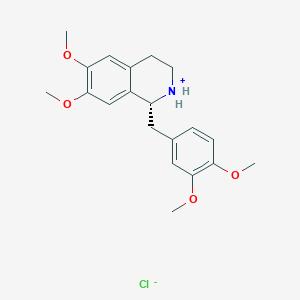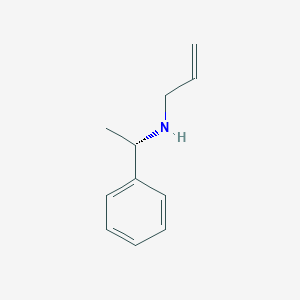
(S)-N-allyl-alpha-methylbenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-allyl-alpha-methylbenzylamine, also known as NAMBA, is a chiral amine that has been widely used in scientific research. It is a versatile compound that can be used for the synthesis of various organic molecules. NAMBA has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of (S)-N-allyl-alpha-methylbenzylamine is not fully understood, but it is believed to act as a neurotransmitter or neuromodulator in the central nervous system. (S)-N-allyl-alpha-methylbenzylamine has been found to bind to various receptors such as the sigma-1 receptor, the NMDA receptor, and the dopamine transporter. It has also been found to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Effets Biochimiques Et Physiologiques
(S)-N-allyl-alpha-methylbenzylamine has been found to exhibit various biochemical and physiological effects. It has been found to have analgesic, anxiolytic, and antidepressant effects in animal models. (S)-N-allyl-alpha-methylbenzylamine has also been found to modulate the immune system, with potential applications in the treatment of autoimmune diseases. In addition, (S)-N-allyl-alpha-methylbenzylamine has been found to have antitumor activity, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (S)-N-allyl-alpha-methylbenzylamine in lab experiments is its versatility. It can be used for the synthesis of various organic molecules, making it a valuable tool in drug discovery and development. (S)-N-allyl-alpha-methylbenzylamine is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using (S)-N-allyl-alpha-methylbenzylamine is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, and caution should be exercised when handling this compound.
Orientations Futures
There are many potential future directions for research involving (S)-N-allyl-alpha-methylbenzylamine. One area of interest is the development of new drugs for the treatment of various diseases. (S)-N-allyl-alpha-methylbenzylamine has been found to exhibit activity against various targets, and further research could lead to the development of new drugs with improved efficacy and fewer side effects. Another area of interest is the development of new synthetic methods for the preparation of (S)-N-allyl-alpha-methylbenzylamine and related compounds. New synthetic methods could lead to more efficient and cost-effective production of these compounds, making them more accessible to researchers. Finally, further research is needed to fully understand the mechanism of action of (S)-N-allyl-alpha-methylbenzylamine and its potential applications in medicine and other fields.
Méthodes De Synthèse
The synthesis of (S)-N-allyl-alpha-methylbenzylamine involves the reaction of (S)-alpha-methylbenzylamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of (S)-N-allyl-alpha-methylbenzylamine as the major product. The product can be purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
(S)-N-allyl-alpha-methylbenzylamine has been used in scientific research for various applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in transition metal catalysis, and as a building block in the synthesis of biologically active compounds. (S)-N-allyl-alpha-methylbenzylamine has also been used in the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
115914-08-4 |
|---|---|
Nom du produit |
(S)-N-allyl-alpha-methylbenzylamine |
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
N-[(1S)-1-phenylethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3/t10-/m0/s1 |
Clé InChI |
GGNXWCWCESEPFK-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)NCC=C |
SMILES |
CC(C1=CC=CC=C1)NCC=C |
SMILES canonique |
CC(C1=CC=CC=C1)NCC=C |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







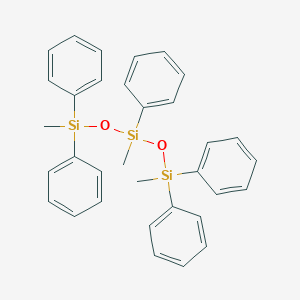
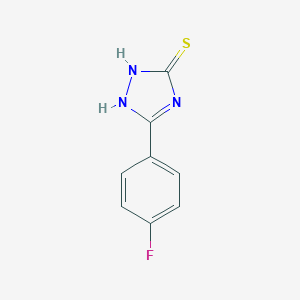
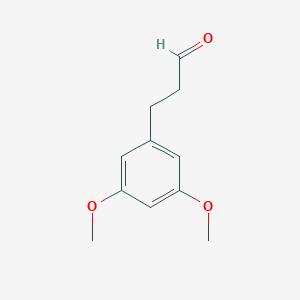
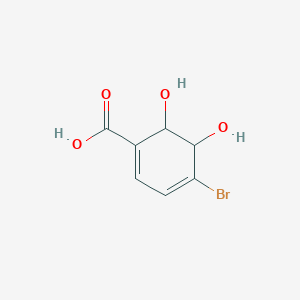
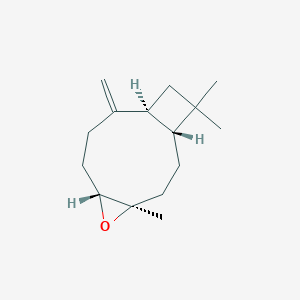
![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)
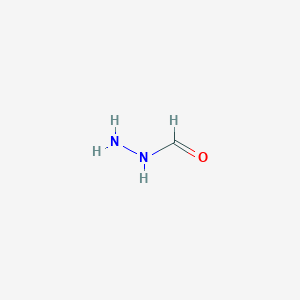
![(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B46552.png)
